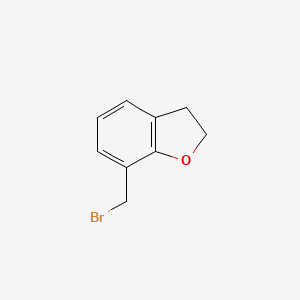

7-(Bromomethyl)-2,3-dihydro-1-benzofuran

Übersicht

Beschreibung

7-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromomethyl group attached to the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

Oxidation Products: Various oxidized derivatives, including aldehydes and carboxylic acids.

Reduction Products: The primary product is the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

7-(Bromomethyl)-2,3-dihydro-1-benzofuran has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)-2,3-dihydro-1-benzofuran largely depends on its reactivity towards nucleophiles. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

7-(Chloromethyl)-2,3-dihydro-1-benzofuran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

7-(Hydroxymethyl)-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group, making it less reactive in substitution reactions.

2,3-Dihydro-1-benzofuran: Lacks the bromomethyl group, resulting in different reactivity and applications.

Uniqueness: 7-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Biologische Aktivität

7-(Bromomethyl)-2,3-dihydro-1-benzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the bromomethyl group at the 7-position enhances its reactivity and potential biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the serine-threonine kinase PLK1, which is crucial for cell cycle regulation. In vitro tests against lung adenocarcinoma cells (A549) showed that the compound effectively inactivated AKT signaling pathways, leading to reduced cell proliferation and increased apoptosis rates. The IC50 value for this activity was reported at 16.4 μM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | PLK1 | 16.4 | Inhibition of AKT signaling |

| Other Benzofuran Derivatives | Various | Varies | Intercalation with DNA |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicated that related benzofuran compounds could protect against oxidative stress and lipid peroxidation in neuronal cells. The mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells .

- Signal Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of kinases like PLK1 .

- Antioxidant Properties : The compound exhibits properties that mitigate oxidative damage in neuronal tissues .

Study on Lung Cancer

A pivotal study investigated the effects of this compound on lung cancer models. In vivo experiments demonstrated a significant reduction in tumor size without adverse effects on body weight or organ function. This study underscores the compound's potential as a therapeutic agent in oncological settings .

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of related benzofuran compounds in models of neuropathic pain. The results indicated that these compounds could reverse pain symptoms without affecting motor functions, suggesting a favorable safety profile for potential therapeutic use .

Eigenschaften

IUPAC Name |

7-(bromomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAQBAGQUQYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286787 | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870061-72-6 | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Bromomethyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.